molecular formula C12H11NO2 B8430921 1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

Cat. No. B8430921
M. Wt: 201.22 g/mol
InChI Key: LBXRLFJWQZJFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436954B1

Procedure details

A mixture of N-benzyl-pyrrolidin-2-one-4-carboxylic acid (3.7 mmol, 860 mg), thionyl chloride (8 mL) and pyridine (1 drop) was heated at 65-70° C. for 20 min. The pale yellow solution was evaporated in vacuo. The resulting acid chloride was dissolved in benzene (16 mL) and added within 30 min to a suspension of AlCl3 (122 mmol, 16.3 g) in benzene (40 mL). The suspension was heated at 55° C. for 30 min and then at 65° C. for 5 min. The mixture was then cooled and hydrolyzed with a minimum amount of water and ice. The aqueous phase was extracted with CH2Cl2 (2×30 mL). The organic phase was washed with water, aqueous NaOH (1 N) and more water, dried with Na2SO4 and concentrated in vacuo to give an oil. Acetone and ether was added to the oil and precipitate formed overnight. The precipitate was filtered and dried in vacuo to give 1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinolin-3,10-dione acid as a yellow solid (557 mg): mp 105-107° C. (lit. mp 107-108° C.); 1H NMR (300 MHz) δ 8.09 (dd, J=7.8, 0.9 Hz, 1 H), 7.60 (td, J=7.5, 1.3 Hz, 1 H), 7.42 (t, J=7.6 Hz, 1 H), 7.33 (d, J=7.7 Hz, 1 H), 5.28 (d, J=17.5 Hz, 1 H), 4.37 (d, J=17.5 Hz, 1 H), 4.32 (m, 1 H), 2.50 (m, 4 H); 13C NMR (75 MHz) δ 194.03, 173.79, 139.62, 134.36, 130.08, 127.71, 127.59, 126.42, 61.64, 41.32, 29.78, 20.45.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11](C(O)=O)[CH2:10][C:9]1=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].[OH2:25].[CH:26]1C=CC=CC=1>N1C=CC=CC=1.CCOCC.CC(C)=O>[CH2:11]1[CH:12]2[N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:26]2=[O:25])[C:9](=[O:16])[CH2:10]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CC(C1)C(=O)O)=O
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow solution was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting acid chloride was dissolved in benzene (16 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated at 55° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×30 mL)
WASH
Type
WASH
Details
The organic phase was washed with water, aqueous NaOH (1 N) and more water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
formed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1CC(N2CC=3C=CC=CC3C(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 557 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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